Amg-487

Description

Structure

2D Structure

3D Structure

Propriétés

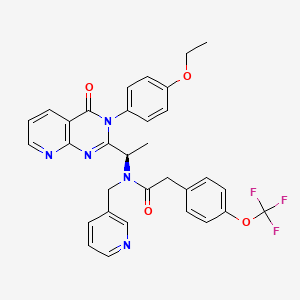

IUPAC Name |

N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTKNBPCJKRYPA-OAQYLSRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28F3N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025828 |

Source

|

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473719-41-4 |

Source

|

| Record name | AMG-487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-487 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AMG-487: A Technical Guide to its CXCR3 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AMG-487, a potent and selective antagonist of the C-X-C chemokine receptor 3 (CXCR3). We will delve into the core mechanism of action, detailed experimental protocols for its characterization, and the scientific rationale behind these methodologies. This document is intended to serve as a practical resource for researchers actively engaged in the study of CXCR3 and the development of related therapeutics.

Introduction to CXCR3 and the Therapeutic Rationale for its Antagonism

The CXCR3 receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the inflammatory response. It is preferentially expressed on activated T cells, particularly T helper 1 (Th1) cells, as well as on natural killer (NK) cells and other immune cells. The binding of its cognate chemokines—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—triggers a cascade of intracellular signaling events.[1] This ultimately leads to cell migration, a fundamental process in the pathogenesis of various autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

The strategic blockade of the CXCR3 receptor by an antagonist like this compound presents a compelling therapeutic strategy. By preventing the binding of its inflammatory chemokine ligands, this compound can theoretically inhibit the recruitment of pathogenic immune cells to sites of inflammation, thereby mitigating tissue damage and disease progression.

This compound: A Potent and Selective CXCR3 Antagonist

This compound is a small molecule antagonist that has been extensively characterized for its high affinity and selectivity for the human CXCR3 receptor. Its development was a significant step forward in the quest for non-peptidic, orally bioavailable CXCR3 inhibitors.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | [2] |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [2][3][4] |

| Molecular Weight | 603.6 g/mol | [2][3][4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMSO: ≥ 41 mg/mL | [3][5][6] |

Mechanism of Action: Non-Competitive Antagonism

This compound functions as a non-competitive antagonist of the CXCR3 receptor.[7] This means it binds to a site on the receptor distinct from the chemokine binding site (an allosteric site). This binding event induces a conformational change in the receptor that prevents its activation, even when the natural chemokine ligands are present. This allosteric mechanism offers potential advantages, including a ceiling effect on the biological response and less susceptibility to competition from high local concentrations of endogenous ligands at inflammatory sites.

Figure 1. CXCR3 signaling pathway and inhibition by this compound.

Experimental Characterization of this compound Activity

A multi-faceted approach is required to fully characterize the antagonist activity of this compound. The following protocols represent a logical and robust workflow for this purpose.

Radioligand Binding Assays: Quantifying Receptor Occupancy

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In this case, we aim to measure how effectively this compound displaces a radiolabeled chemokine from the CXCR3 receptor.

Protocol: [¹²⁵I]-CXCL10 Competition Binding Assay

-

Cell Culture: Utilize a cell line stably expressing high levels of human CXCR3, such as HEK293 or CHO cells. Culture cells to approximately 80-90% confluency.

-

Membrane Preparation: Harvest cells and homogenize them in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4).[8] Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8] Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a binding buffer (50 mM HEPES, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4) and protein concentration is determined.[9]

-

Assay Setup: In a 96-well plate, combine cell membranes (15 µg protein/well), a constant concentration of [¹²⁵I]-CXCL10 (approximately 100 pM), and varying concentrations of unlabeled this compound.[9]

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[8]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.[9] This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters three to four times with an ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[8][9]

-

Quantification: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-CXCL10 against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Trustworthiness: This protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled chemokine) to ensure the accurate determination of specific binding.[10]

Functional Assays: Assessing Biological Inhibition

While binding assays confirm receptor occupancy, functional assays are essential to demonstrate that this binding translates into a biological effect.

Chemotaxis, or directed cell movement in response to a chemical gradient, is the primary physiological function of the CXCR3-chemokine axis.

Protocol: Transwell Chemotaxis Assay

-

Cell Preparation: Use a CXCR3-expressing cell line or primary T cells. Resuspend the cells at a concentration of 5 x 10⁶ cells/mL in a serum-free or low-serum medium.[11]

-

Assay Plate Setup: Utilize a Transwell plate with a porous membrane (e.g., 5 µm pore size). In the lower chamber, add 600 µL of the assay medium containing a specific concentration of a CXCR3 ligand (e.g., CXCL10) and varying concentrations of this compound.[12][13]

-

Cell Seeding: Add 100 µL of the prepared cell suspension (5 x 10⁵ cells) to the upper chamber of the Transwell.[11][13]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1.5 to 2 hours.[11][12][13]

-

Quantification of Migrated Cells:

-

Flow Cytometry: Carefully collect the cells from the lower chamber and count them using a flow cytometer.[12]

-

Fluorescent Labeling: Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.[14]

-

-

Data Analysis: Plot the number of migrated cells (or fluorescence intensity) against the concentration of this compound. Calculate the IC₅₀ value for the inhibition of chemotaxis.

Figure 2. Workflow for a Transwell chemotaxis assay.

Ligand binding to CXCR3 activates Gαi proteins, leading to the release of intracellular calcium stores. This can be measured using calcium-sensitive fluorescent dyes.

Protocol: FLIPR Calcium Assay

-

Cell Preparation: Plate CXCR3-expressing cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye from a FLIPR Calcium Assay Kit (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.[15] These kits often contain a masking dye to reduce extracellular fluorescence, eliminating the need for wash steps.

-

Assay on a FLIPR Instrument: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Compound Addition and Signal Reading: The FLIPR instrument will first add varying concentrations of this compound to the wells and incubate for a short period. It will then add a fixed concentration of a CXCR3 agonist (e.g., CXCL11) and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the response against the this compound concentration and calculate the IC₅₀ for the inhibition of calcium mobilization.

In Vivo Efficacy Models

To translate the in vitro findings to a more physiologically relevant context, in vivo studies are indispensable. Animal models of inflammatory diseases are commonly used to evaluate the efficacy of CXCR3 antagonists.

Example Model: Delayed-Type Hypersensitivity (DTH) in Mice

-

Sensitization (Afferent Phase): Sensitize mice by subcutaneous injection with a specific antigen (e.g., keyhole limpet hemocyanin, KLH) emulsified in Complete Freund's Adjuvant (CFA).[16][17][18]

-

Challenge (Efferent Phase): After 5-12 days, challenge the sensitized mice by intradermal injection of the antigen (KLH without adjuvant) into the ear or footpad.[16][18]

-

Treatment: Administer this compound (or vehicle control) to the mice, typically via oral gavage or subcutaneous injection, at various time points before and/or after the challenge.

-

Measurement of Inflammation: Measure the ear or footpad swelling 24 hours post-challenge using a caliper. The difference in thickness between the challenged and a control (PBS-injected) site represents the DTH response.[16][18][19]

-

Histological Analysis: At the end of the study, euthanize the mice and collect the challenged tissue for histological analysis to assess immune cell infiltration.

Expertise & Experience: The choice of vehicle for this compound administration is critical for ensuring adequate bioavailability. A formulation study is often a necessary prerequisite.[3][20] Furthermore, the timing and dose of this compound administration should be guided by its pharmacokinetic properties.

Summary of this compound In Vitro Potency

| Assay | Ligand | IC₅₀ (nM) | Reference |

| [¹²⁵I]-CXCL10 Binding | CXCL10 | 8.0 | [4][21] |

| [¹²⁵I]-CXCL11 (I-TAC) Binding | CXCL11 | 8.2 | [4][21] |

| Chemotaxis | CXCL10 (IP-10) | 8 | [4][21] |

| Chemotaxis | CXCL11 (I-TAC) | 15 | [4][21] |

| Chemotaxis | CXCL9 (Mig) | 36 | [4][21] |

| Calcium Mobilization | CXCL11 (I-TAC) | 5 | [21] |

Conclusion

This compound stands as a well-characterized and valuable tool for the investigation of CXCR3 biology. Its high potency and selectivity, combined with its non-competitive mechanism of action, make it a robust pharmacological probe. The experimental workflows detailed in this guide provide a solid foundation for researchers seeking to explore the therapeutic potential of CXCR3 antagonism in various disease models. The consistent application of these self-validating protocols, grounded in established scientific principles, is paramount for generating reliable and reproducible data in the pursuit of novel anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. AMG 487 | CXCR | TargetMol [targetmol.com]

- 7. Non-competitive antagonism and inverse agonism as mechanism of action of non-peptidergic antagonists at primate and rodent CXCR3 chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revvity.com [revvity.com]

- 11. Mouse CD8+ T Cell Migration in vitro and CXCR3 Internalization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 13. CXCR3 enhanced murine chimeric antigen receptor T cells in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 15. moleculardevices.com [moleculardevices.com]

- 16. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biocytogen.com [biocytogen.com]

- 18. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]

- 19. Impaired delayed-type hypersensitivity response in mutant mice secreting soluble CD4 without expression of membrane-bound CD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AMG 487 (S-enantiomer) | TargetMol [targetmol.com]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of AMG-487, a CXCR3 Antagonist

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanistic evaluation of AMG-487, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3). CXCR3 and its interferon-inducible chemokine ligands—CXCL9, CXCL10, and CXCL11—are central to the recruitment of Th1-polarized T cells, making this axis a compelling therapeutic target for a multitude of inflammatory and autoimmune diseases.[1][2][3] This document delves into the preclinical discovery cascade, from the initial identification of a novel quinazolinone-derived scaffold to the lead optimization efforts that culminated in this compound. We will explore the intricate molecular pharmacology of this compound, including its binding characteristics and the structural basis for its antagonism. Furthermore, this guide will detail the key preclinical in vitro and in vivo studies that established the compound's proof-of-concept in various disease models, such as rheumatoid arthritis and psoriasis. Finally, we will review the clinical development trajectory of this compound, including its progression into Phase II trials and the ultimate reasons for its discontinuation, offering valuable insights into the challenges of translating preclinical efficacy of chemokine receptor antagonists into clinical success.

The Rationale for Targeting the CXCR3 Axis in Inflammatory Diseases

The CXCR3 signaling axis is a critical regulator of immune responses, particularly those mediated by T helper 1 (Th1) cells.[2][3] CXCR3 is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes (CD4+ Th1 cells and CD8+ cytotoxic T cells), natural killer (NK) cells, and other immune cells.[4][5] Its ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC), are potently induced by interferon-gamma (IFN-γ) at sites of inflammation.[3] This targeted expression and induction profile positions the CXCR3 axis as a key driver of immune cell trafficking to inflamed tissues in a variety of pathological conditions.

Dysregulation of the CXCR3 pathway has been implicated in numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.[2][3][6] In these conditions, the overexpression of CXCR3 ligands within affected tissues leads to the recruitment and accumulation of effector T cells, thereby perpetuating the inflammatory cascade. Consequently, the inhibition of CXCR3 signaling with a small molecule antagonist presents a highly attractive therapeutic strategy to disrupt this pathological cell migration and ameliorate disease.[6][7][8]

The CXCR3 Signaling Pathway

Upon ligand binding, CXCR3 couples to intracellular G proteins, primarily of the Gαi family, to initiate a cascade of downstream signaling events.[9] This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[9] These signaling events culminate in actin remodeling and cellular chemotaxis, guiding immune cells along a chemokine gradient towards the site of inflammation.

Caption: Simplified CXCR3 signaling cascade leading to chemotaxis.

Discovery and Optimization of this compound

This compound emerged from a dedicated drug discovery program at Amgen aimed at identifying potent and selective small-molecule antagonists of CXCR3. The starting point for this effort was a series of quinazolinone-derived compounds.[10]

Lead Optimization and Structure-Activity Relationship (SAR)

The optimization of the initial quinazolinone hits focused on improving potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies led to the identification of key structural motifs that governed the interaction with the CXCR3 receptor. A critical finding was that the introduction of a trifluoromethoxy-phenyl group and a pyridin-3-ylmethyl moiety significantly enhanced the antagonist activity.[10] This iterative process of chemical synthesis and biological testing ultimately led to the selection of this compound as the clinical candidate.

However, a challenge encountered during the development of this compound was its potential for time-dependent inhibition of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is responsible for its clearance.[11][12] This was attributed to the formation of reactive metabolites.[12] Subsequent research at Amgen focused on developing 8-aza-quinazolinone analogues to circumvent these metabolic liabilities.[7]

Molecular Pharmacology and Mechanism of Action

This compound is a potent, selective, and orally bioavailable antagonist of CXCR3.[10] It exerts its effect by binding to the CXCR3 receptor and preventing the binding of its natural chemokine ligands, thereby blocking downstream signaling and cell migration.

In Vitro Pharmacology

The pharmacological profile of this compound has been extensively characterized in a variety of in vitro assays.

| Assay Type | Ligand(s) | Cell Type | Endpoint | IC50 (nM) |

| Radioligand Binding | CXCL10 | CXCR3-transfected cells | Inhibition of radiolabeled ligand binding | 8.0 |

| Radioligand Binding | CXCL11 | CXCR3-transfected cells | Inhibition of radiolabeled ligand binding | 8.2 |

| Chemotaxis | CXCL10 (IP-10) | CXCR3-expressing cells | Inhibition of cell migration | 8 |

| Chemotaxis | CXCL11 (I-TAC) | CXCR3-expressing cells | Inhibition of cell migration | 15 |

| Chemotaxis | CXCL9 (MIG) | CXCR3-expressing cells | Inhibition of cell migration | 36 |

| Calcium Mobilization | CXCL11 (I-TAC) | CXCR3-expressing cells | Inhibition of calcium flux | 5 |

| Data compiled from multiple sources.[10] |

Structural Basis of Antagonism

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction of this compound with the CXCR3 receptor.[1][13] this compound binds to a pocket within the transmembrane helices of CXCR3, a site that partially overlaps with the binding site of the chemokine ligands.[1][13] This binding stabilizes the inactive conformation of the receptor, preventing the conformational changes required for G protein coupling and signal transduction.[13] Key interactions involve residues in transmembrane helices 1, 2, and 7.[1]

Caption: Schematic of this compound interaction with CXCR3 transmembrane helices.

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in several preclinical models of inflammatory diseases and cancer.

Models of Inflammatory Disease

-

Collagen-Induced Arthritis (CIA) in Mice: In a mouse model of rheumatoid arthritis, treatment with this compound significantly reduced the clinical and histological signs of joint inflammation.[14][15][16] Mechanistically, this compound was shown to decrease the infiltration of inflammatory cells into the joints and modulate the balance of T helper cell subsets, specifically by reducing Th1 and Th17 cells and increasing regulatory T cells (Tregs).[15] It also demonstrated an effect on B cell inflammatory profiles.[16]

-

Experimental Autoimmune Prostatitis (EAP) in Mice: this compound treatment ameliorated inflammatory changes and pelvic pain in a mouse model of autoimmune prostatitis.[17] The therapeutic effect was attributed to the inhibition of Th1 cell differentiation and the suppression of pro-inflammatory M1 macrophage activation.[17]

-

Acute Graft-versus-Host Disease (aGVHD): Long-term administration of this compound improved survival and reduced the severity of aGVHD in a murine model by inhibiting the activation and infiltration of donor T cells into target organs like the liver.[18]

Models of Cancer Metastasis

Given the role of the CXCR3 axis in immune cell trafficking, its involvement in tumor progression and metastasis has also been investigated.

-

Metastatic Breast Cancer: In a murine model of metastatic breast cancer, antagonism of CXCR3 with this compound inhibited the development of lung metastases.[10][19][20] This anti-metastatic effect was dependent on the presence of natural killer (NK) cells, suggesting that this compound may enhance anti-tumor immunity by modulating the tumor microenvironment.[19]

Clinical Development and Outcomes

Based on its promising preclinical profile, this compound advanced into clinical trials for the treatment of psoriasis and rheumatoid arthritis.[1][21]

Phase I and II Clinical Trials

Phase I studies in healthy volunteers demonstrated that this compound was generally well-tolerated.[22] However, the pharmacokinetics were observed to be dose- and time-dependent, a finding that was later attributed to the formation of an inhibitory metabolite that causes time-dependent inhibition of CYP3A4.[12][23]

This compound subsequently progressed to Phase IIa clinical trials for psoriasis.[22] Unfortunately, the trial failed to meet its primary efficacy endpoints, leading to the discontinuation of its development for this indication.[22]

Reasons for Discontinuation and Future Perspectives

The lack of clinical efficacy of this compound in psoriasis, despite strong preclinical data, highlights the inherent challenges in translating findings from animal models to human disease.[6][7] Several factors may have contributed to this outcome, including the complex and redundant nature of the chemokine system, potential differences in the role of CXCR3 in murine models versus human psoriasis, and the non-linear pharmacokinetic profile of the drug.[21]

Despite the clinical setback with this compound, the CXCR3 axis remains a valid and compelling target for therapeutic intervention in a range of inflammatory and autoimmune diseases.[2][7][8] The lessons learned from the development of this compound are invaluable for the design and development of future CXCR3 antagonists with improved pharmacokinetic and pharmacodynamic properties. Newer CXCR3 antagonists, such as ACT-777991, are currently in clinical development, demonstrating continued interest in this therapeutic approach.[2][22]

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CXCR3 receptor.

Materials:

-

Membranes from cells stably expressing human CXCR3.

-

Radiolabeled CXCR3 ligand (e.g., [¹²⁵I]-CXCL10 or [¹²⁵I]-CXCL11).

-

Test compound (e.g., this compound) at various concentrations.

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine CXCR3-expressing cell membranes, radiolabeled ligand, and varying concentrations of the test compound in binding buffer.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the amount of bound radioactivity on the filters using a scintillation counter.

-

Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Chemotaxis Assay

Objective: To assess the ability of a test compound to inhibit chemokine-induced cell migration.

Materials:

-

CXCR3-expressing cells (e.g., activated T cells or a CXCR3-transfected cell line).

-

Chemotaxis chamber (e.g., Boyden chamber or Transwell plate) with a porous membrane.

-

CXCR3 ligand (e.g., CXCL10, CXCL11, or CXCL9).

-

Test compound (e.g., this compound) at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

Procedure:

-

Pre-incubate the CXCR3-expressing cells with various concentrations of the test compound or vehicle control.

-

Add the CXCR3 ligand to the lower chamber of the chemotaxis plate.

-

Place the cell suspension in the upper chamber of the plate, separated from the lower chamber by the porous membrane.

-

Incubate the plate at 37°C in a humidified CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-4 hours).

-

Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or a cell viability assay.

-

Calculate the percent inhibition of chemotaxis at each concentration of the test compound and determine the IC50 value.

References

- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 5. Evolution, Expression and Functional Analysis of CXCR3 in Neuronal and Cardiovascular Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Designing small molecule CXCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Small Molecule CXCR3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CXCR3 antagonist AMG487 ameliorates experimental autoimmune prostatitis by diminishing Th1 cell differentiation and inhibiting macrophage M1 phenotypic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Long-term CXCR3 antagonist AMG487 mitigated acute graft-versus-host disease by inhibiting T cell activation in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. AMG 487 | CXCR | TargetMol [targetmol.com]

- 21. Metabolic profiling of ligands for the chemokine receptor CXCR3 by liquid chromatography-mass spectrometry coupled to bioaffinity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 23. apexbt.com [apexbt.com]

An In-depth Technical Guide to AMG-487: A Selective CXCR3 Antagonist

Introduction

In the landscape of modern drug discovery, targeting chemokine receptors has emerged as a promising strategy for a multitude of inflammatory and autoimmune diseases, as well as certain cancers. The C-X-C chemokine receptor 3 (CXCR3) has garnered significant attention due to its pivotal role in mediating the trafficking of key immune cells, such as T helper 1 (Th1) cells, CD8+ cytotoxic T lymphocytes, and natural killer (NK) cells.[1][2] AMG-487 is a potent, selective, and orally active small molecule antagonist of CXCR3.[3][4][5] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, preclinical data, and potential therapeutic applications for researchers and drug development professionals.

Chemical and Physicochemical Properties

This compound is a quinazolinone derivative.[6] Its unique structure is central to its high affinity and selectivity for the CXCR3 receptor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-[(1R)-1-[3-(4-ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | [7] |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [7][8] |

| Molecular Weight | 603.59 g/mol | [3][7][8] |

| CAS Number | 473719-41-4 | [7] |

| Appearance | Crystalline solid | [7] |

| Solubility | DMSO: ≥60 mg/mL | [3][7] |

| SMILES | O=C(N(--INVALID-LINK--C)CC4=CN=CC=C4)CC5=CC=C(OC(F)(F)F)C=C5 | [7] |

Mechanism of Action: Antagonism of the CXCR3 Axis

This compound exerts its biological effects by functioning as a negative allosteric modulator of the CXCR3 receptor.[9] The CXCR3 signaling axis is primarily activated by three interferon-γ-inducible chemokines: CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC).[2][6] By binding to CXCR3, these ligands trigger downstream signaling cascades that are crucial for immune cell chemotaxis, differentiation, and activation.[1][10]

This compound competitively inhibits the binding of these chemokines to CXCR3, thereby blocking the subsequent intracellular signaling events.[3][4] Structural studies have revealed that the binding of this compound stabilizes the inactive conformation of the receptor, preventing the conformational changes required for G-protein coupling and signal transduction.[6] This blockade effectively abrogates critical cellular responses, including calcium mobilization and cell migration.[4] The compound shows high potency, inhibiting the binding of CXCL10 and CXCL11 with IC₅₀ values of 8.0 nM and 8.2 nM, respectively.[3][4][5]

CXCR3 Signaling Pathway and this compound Inhibition

The following diagram illustrates the CXCR3 signaling pathway and the inhibitory action of this compound. Upon ligand binding (CXCL9, 10, 11), CXCR3, a Gαi protein-coupled receptor, activates downstream pathways including phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), leading to cellular responses like chemotaxis.[1][11] this compound binds to the receptor, preventing this activation cascade.

References

- 1. CXCR3 - Wikipedia [en.wikipedia.org]

- 2. A review of the pleiotropic actions of the IFN-inducible CXC chemokine receptor 3 ligands in the synovial microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of CXCR3 and its ligands in cancer [frontiersin.org]

- 11. Potential therapeutic manipulations of the CXCR3 chemokine axis for the treatment of inflammatory fibrosing diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AMG-487 Signaling Pathway Modulation

A Senior Application Scientist's Perspective on Interrogating CXCR3 Antagonism

For the researcher, scientist, or drug development professional dedicated to unraveling the complexities of inflammatory and autoimmune diseases, the chemokine receptor CXCR3 stands as a pivotal target. This guide provides an in-depth technical exploration of AMG-487, a selective antagonist of CXCR3, and the methodologies to dissect its modulation of the CXCR3 signaling pathway. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system of inquiry.

Part 1: The CXCR3-AMG-487 Axis: A Therapeutic Rationale

The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor (GPCR) predominantly expressed on activated T lymphocytes, particularly T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs), as well as on natural killer (NK) cells.[1][2][3] Its endogenous ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—are induced by interferon-gamma (IFN-γ) at sites of inflammation.[3][4][5] This signaling axis is a master regulator of immune cell trafficking, drawing effector lymphocytes to tissues in the context of infection, autoimmunity, and cancer.[4][6][7][8]

Given its central role in orchestrating inflammatory infiltrates, CXCR3 has emerged as a compelling therapeutic target for a spectrum of autoimmune and inflammatory disorders, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][4][6] this compound is a potent and selective, orally active antagonist of CXCR3.[9][10][11] It acts by binding to the receptor and preventing the downstream signaling induced by its cognate chemokines.[1][9] Understanding the precise mechanisms by which this compound modulates CXCR3 signaling is paramount for its clinical development and for the discovery of next-generation immunomodulators.

Part 2: Deconstructing the CXCR3 Signaling Cascade

As a quintessential GPCR, CXCR3 activation initiates a cascade of intracellular events upon ligand binding.[4][12][13] This process begins with a conformational change in the receptor, which in turn activates a coupled heterotrimeric G protein by catalyzing the exchange of GDP for GTP on the Gα subunit.[12][14][15] The activated G protein then dissociates into its Gα and Gβγ subunits, each capable of modulating the activity of downstream effector proteins.[12][14][15] this compound, as an antagonist, binds to CXCR3 in a manner that prevents this initial conformational change, thereby abrogating the entire downstream signaling cascade.[1]

The primary signaling pathways downstream of CXCR3 activation include:

-

Gαq/11 Pathway and Calcium Mobilization: Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12] This rapid increase in cytosolic Ca2+ is a critical second messenger that influences a multitude of cellular processes, including enzyme activation and gene expression.[2] this compound effectively inhibits this chemokine-induced calcium mobilization.[9]

-

Gβγ-Mediated Pathways and ERK Activation: The dissociated Gβγ subunits can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and the Ras-Raf-MEK-ERK (MAPK) pathway.[2][16] The phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) are hallmarks of GPCR signaling and are crucial for cell proliferation, differentiation, and survival.[17][18] In the context of CXCR3, ERK activation is intimately linked to the chemotactic response.

-

Receptor Desensitization and Internalization: Following prolonged agonist stimulation, GPCRs undergo a process of desensitization and internalization to attenuate signaling.[19][20] This is mediated by G protein-coupled receptor kinases (GRKs) that phosphorylate the receptor, leading to the recruitment of β-arrestins.[16][19] β-arrestins uncouple the receptor from the G protein and facilitate its internalization via clathrin-coated pits.[19][20] While this compound is an antagonist, understanding the dynamics of receptor trafficking is crucial for characterizing its long-term effects on receptor availability at the cell surface.

Below is a diagrammatic representation of the canonical CXCR3 signaling pathway and the point of inhibition by this compound.

Caption: CXCR3 Signaling Cascade and this compound Inhibition.

Part 3: Experimental Workflows for Assessing this compound Activity

A multi-faceted experimental approach is necessary to fully characterize the modulatory effects of this compound on CXCR3 signaling. The following section details robust, field-proven protocols for key assays.

Intracellular Calcium Mobilization Assay

This assay provides a direct measure of Gαq/11 pathway activation and is a primary functional readout for CXCR3 agonism and antagonism.

Principle: Cells expressing CXCR3 are loaded with a calcium-sensitive fluorescent dye. Upon ligand-induced release of intracellular calcium, the dye fluoresces, and the change in fluorescence intensity is measured over time.[21] this compound's efficacy is determined by its ability to block this ligand-induced fluorescence increase.

Detailed Protocol:

-

Cell Preparation:

-

Culture a suitable cell line (e.g., HEK-293 cells stably expressing CXCR3, or activated primary T cells) in a 96-well black-walled, clear-bottom plate until a confluent monolayer is formed.[21]

-

On the day of the assay, aspirate the culture medium and replace it with serum-free medium. Incubate for at least 2 hours to minimize basal receptor activity.[21]

-

-

Dye Loading:

-

Compound Preparation (Ligand and Antagonist):

-

Prepare a dilution series of the CXCR3 agonist (e.g., CXCL10 or CXCL11) at 5x the final desired concentration in an appropriate assay buffer.

-

In a separate plate, prepare a dilution series of this compound.

-

-

Assay Execution:

-

Place the cell plate into a fluorescence microplate reader equipped with injectors (e.g., FlexStation 3).[21][23]

-

For antagonist mode, inject the this compound dilutions and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Initiate fluorescence reading and inject the agonist into the wells.

-

Continuously record the fluorescence signal for 60-120 seconds to capture the kinetic response.[22]

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.

-

For antagonist studies, calculate the percent inhibition of the agonist response at each concentration of this compound and determine the IC50 value.

-

| Parameter | Agonist (CXCL10) | Antagonist (this compound) |

| EC50/IC50 | ~5-20 nM | ~5-15 nM[9] |

| Readout | Increase in intracellular Ca2+ | Inhibition of CXCL10-induced Ca2+ flux |

| Assay Format | 96- or 384-well plate | 96- or 384-well plate |

Chemotaxis Assay

This assay directly measures the primary biological function of the CXCR3 axis: directed cell migration.

Principle: The migration of CXCR3-expressing cells through a porous membrane towards a chemoattractant (CXCL9, CXCL10, or CXCL11) is quantified.[24][25] The inhibitory effect of this compound on this migration is then determined.[11][26]

Detailed Protocol:

-

Cell Preparation:

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Transwell inserts with an 8 µm pore size).

-

In the lower chamber, add serum-free medium containing the chemoattractant (e.g., CXCL10) at its optimal concentration. Include a negative control with medium alone.

-

In the upper chamber, add the cell suspension. For inhibition studies, pre-incubate the cells with various concentrations of this compound before adding them to the upper chamber.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.[24]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the upper chamber.

-

The cells that have migrated to the lower chamber can be quantified. A common method is to add a fluorescent dye (e.g., Calcein AM) to the lower chamber, incubate, and then read the fluorescence on a plate reader.[24][27]

-

Alternatively, the cells remaining on the top side of the membrane can be wiped away, and the migrated cells on the underside can be fixed, stained, and counted under a microscope.

-

-

Data Analysis:

-

Calculate the number of migrated cells for each condition.

-

Determine the percent inhibition of chemotaxis for each concentration of this compound and calculate the IC50 value.

-

Caption: Experimental Workflow for a Chemotaxis Assay.

Western Blot for ERK Phosphorylation

This biochemical assay measures the activation state of a key downstream signaling node.

Principle: Following cell stimulation, proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of ERK (p-ERK) and total ERK.[17][18][28] The ratio of p-ERK to total ERK provides a quantitative measure of pathway activation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate CXCR3-expressing cells and allow them to adhere.

-

Serum starve the cells for 9-12 hours to reduce basal ERK phosphorylation.[17]

-

Pre-treat the cells with various concentrations of this compound for a designated time.

-

Stimulate the cells with a CXCR3 agonist (e.g., CXCL10) for a short period (typically 2-10 minutes).

-

-

Lysate Preparation:

-

SDS-PAGE and Western Blotting:

-

Antibody Incubation and Detection:

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.[17][28]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

-

Stripping and Re-probing for Total ERK:

-

Data Analysis:

-

Perform densitometric analysis of the p-ERK and total ERK bands.

-

Calculate the ratio of p-ERK to total ERK for each sample and normalize to the control to determine the effect of this compound.

-

| Parameter | Expected Result with this compound |

| p-ERK Levels | Dose-dependent decrease upon CXCL10 stimulation |

| Total ERK Levels | Should remain relatively constant across all conditions |

| Data Normalization | Ratio of p-ERK to Total ERK |

Part 4: Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive framework for characterizing the modulation of CXCR3 signaling by this compound. By integrating functional assays like calcium mobilization and chemotaxis with biochemical readouts such as ERK phosphorylation, researchers can build a detailed profile of antagonist activity. The causality-driven approach, explaining the "why" behind each step, ensures that the data generated is not only robust but also mechanistically insightful.

Future investigations could expand upon this core framework to explore more nuanced aspects of CXCR3 signaling, such as biased agonism, receptor dimerization, and cross-talk with other signaling pathways.[30][31][32] As our understanding of the CXCR3 axis deepens, so too will our ability to develop highly targeted and effective therapies for a range of debilitating inflammatory diseases.

References

- 1. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CXCR3-mediated T-cell chemotaxis involves ZAP-70 and is regulated by signalling through the T-cell receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR3, inflammation, and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. oncotarget.com [oncotarget.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. AMG 487 | CXCR | TargetMol [targetmol.com]

- 11. apexbt.com [apexbt.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. cusabio.com [cusabio.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Chemokine Receptor Intracellular Signaling Research Areas: R&D Systems [rndsystems.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Chemokine receptor internalization and intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endocytic trafficking of chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

- 22. agilent.com [agilent.com]

- 23. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. ibidi.com [ibidi.com]

- 26. medchemexpress.com [medchemexpress.com]

- 27. researchgate.net [researchgate.net]

- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Mechanisms regulating chemokine receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | CXCR3 Ligands in Cancer and Autoimmunity, Chemoattraction of Effector T Cells, and Beyond [frontiersin.org]

The Role of AMG-487, a CXCR3 Antagonist, in Preclinical Models of Autoimmune Disease: A Technical Guide

This technical guide provides an in-depth exploration of AMG-487, a potent and selective small-molecule antagonist of the C-X-C chemokine receptor 3 (CXCR3), and its application in preclinical animal models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, inflammation, and autoimmune disease research. We will delve into the mechanistic rationale for targeting the CXCR3 pathway, provide detailed experimental protocols for the use of this compound in relevant disease models, and present key findings that underscore its therapeutic potential.

Introduction: The CXCR3 Axis as a Key Driver of Autoimmune Pathology

The chemokine receptor CXCR3 and its interferon-inducible ligands—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—constitute a critical signaling axis in the orchestration of immune responses.[1][2] CXCR3 is preferentially expressed on activated T helper 1 (Th1) cells, cytotoxic T lymphocytes (CTLs), and natural killer (NK) cells.[1] This expression pattern positions the CXCR3 axis as a central regulator of T-cell trafficking to sites of inflammation.

In the context of autoimmune diseases, the CXCR3 pathway is frequently dysregulated, leading to the aberrant recruitment and accumulation of pathogenic effector T cells in target tissues, thereby perpetuating chronic inflammation and tissue damage.[3] Elevated levels of CXCR3 and its ligands have been documented in a range of autoimmune conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and type 1 diabetes, making this pathway a compelling target for therapeutic intervention.[3][4]

This compound is a selective, orally active antagonist of CXCR3 that has been investigated in clinical trials for psoriasis and rheumatoid arthritis.[4] It competitively inhibits the binding of CXCL10 and CXCL11 to CXCR3, thereby blocking downstream signaling and inhibiting the migration of CXCR3-expressing immune cells.[4] This guide will focus on the preclinical evaluation of this compound in established animal models that recapitulate key aspects of human autoimmune diseases.

The CXCR3 Signaling Pathway

The binding of CXCL9, CXCL10, or CXCL11 to CXCR3, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately culminate in cellular responses such as chemotaxis, proliferation, and cytokine production. The diagram below illustrates the key signaling pathways activated downstream of CXCR3.

Caption: CXCR3 Signaling and this compound Inhibition.

This compound in a Model of Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in mice is the most widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[5] Several studies have demonstrated the therapeutic efficacy of this compound in the CIA model.[6][7]

Mechanistic Rationale

In rheumatoid arthritis, CXCR3 and its ligands are highly expressed in the synovial tissue, contributing to the influx of pathogenic Th1 and Th17 cells into the joints. By blocking CXCR3, this compound is hypothesized to reduce this inflammatory infiltrate, thereby ameliorating disease severity.

Experimental Protocol: this compound in the CIA Model

This protocol outlines the induction of CIA in DBA/1J mice and the subsequent therapeutic intervention with this compound.

Caption: Experimental Workflow for this compound in CIA.

Step-by-Step Methodology:

-

Animal Model: Male DBA/1J mice, 8-10 weeks old.

-

Induction of CIA:

-

Day 0 (Primary Immunization): Emulsify bovine type II collagen (100 µg) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[5]

-

Day 21 (Booster Immunization): Emulsify bovine type II collagen (100 µg) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.[5]

-

-

This compound Treatment:

-

Assessment of Arthritis:

-

Monitor mice daily for clinical signs of arthritis from day 21. Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

-

-

Endpoint Analysis (Day 41):

-

Histopathology: Collect knee joints, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Flow Cytometry: Prepare single-cell suspensions from spleens. Stain for cell surface markers (e.g., CD4, CXCR3) and intracellular transcription factors and cytokines (e.g., T-bet, RORγt, Foxp3, IL-17A, IL-10) to analyze Th1, Th17, and Treg populations.[6]

-

Key Findings and Data Presentation

Treatment with this compound significantly reduces the clinical and histological severity of arthritis in the CIA model.[6][7]

| Parameter | CIA Control Group | This compound Treated Group | Reference |

| Mean Arthritis Score (Day 41) | High | Significantly Reduced | [6][7] |

| Histological Score (Inflammation) | Severe | Significantly Reduced | [6] |

| Splenic Th1 Cells (%) | Increased | Significantly Decreased | [6] |

| Splenic Th17 Cells (%) | Increased | Significantly Decreased | [6] |

| Splenic Treg Cells (%) | Decreased | Significantly Increased | [6] |

Potential Role of this compound in a Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)

Mechanistic Rationale

In EAE and multiple sclerosis, autoreactive Th1 and Th17 cells expressing CXCR3 are recruited to the CNS, where they mediate demyelination and axonal damage. Blocking CXCR3 with an antagonist like this compound is expected to prevent the entry of these pathogenic T cells into the CNS, thereby mitigating neuroinflammation and clinical symptoms.

Proposed Experimental Protocol: this compound in the EAE Model

This protocol describes the induction of EAE in C57BL/6 mice using MOG35-55 peptide and a proposed treatment regimen with this compound.

Caption: Proposed Experimental Workflow for this compound in EAE.

Step-by-Step Methodology:

-

Animal Model: Female C57BL/6 mice, 8-12 weeks old.

-

Induction of EAE:

-

Proposed this compound Treatment:

-

Prophylactic regimen: Administer this compound (e.g., 5-10 mg/kg, i.p. or oral gavage) daily, starting from day 0.

-

Therapeutic regimen: Begin treatment at the onset of clinical signs (e.g., clinical score of 1).

-

-

Assessment of EAE:

-

Monitor mice daily from day 7 for clinical signs of EAE and body weight. Use a standard 0-5 scoring scale (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

-

-

Endpoint Analysis:

-

Histopathology: Perfuse mice and collect spinal cords. Process for paraffin or frozen sectioning and stain with Luxol Fast Blue (for demyelination) and H&E (for inflammation).

-

Flow Cytometry: Isolate mononuclear cells from the brain and spinal cord and analyze for infiltrating T cell populations (CD4+, CD8+, Th1, Th17).

-

Potential Role of this compound in Other Autoimmune Disease Models

The therapeutic principle of inhibiting T-cell trafficking via CXCR3 blockade extends to other T-cell-mediated autoimmune diseases.

Type 1 Diabetes (T1D)

In the Non-Obese Diabetic (NOD) mouse model of T1D, the infiltration of autoreactive T cells into the pancreatic islets leads to the destruction of insulin-producing beta cells. The CXCR3/CXCL10 axis is implicated in this process. While studies with this compound in this model are lacking, a recent study demonstrated that a novel CXCR3 antagonist, ACT-777991, in combination with an anti-CD3 antibody, synergistically induced persistent disease remission in NOD mice. This provides strong preclinical validation for targeting CXCR3 in T1D.

Psoriasis

Psoriasis is a chronic inflammatory skin disease characterized by keratinocyte hyperproliferation and a dense infiltrate of immune cells, including Th1 and Th17 cells. CXCR3 and its ligands are significantly upregulated in psoriatic lesions, mediating the recruitment of pathogenic T cells.[11] The imiquimod-induced psoriasis-like skin inflammation model in mice, which is dependent on the IL-23/IL-17 axis, is a suitable model to test the efficacy of CXCR3 antagonists.[12][13] Given that this compound has been in clinical trials for psoriasis, it is highly probable that it would demonstrate efficacy in this preclinical model by reducing skin inflammation and immune cell infiltration.[4]

Conclusion and Future Directions

This compound, a selective CXCR3 antagonist, has demonstrated robust therapeutic efficacy in the collagen-induced arthritis model of rheumatoid arthritis by modulating the balance of pathogenic and regulatory T cells. The central role of the CXCR3 axis in T-cell trafficking to inflamed tissues provides a strong rationale for its application in other autoimmune disease models, including EAE for multiple sclerosis, the NOD mouse model for type 1 diabetes, and imiquimod-induced dermatitis for psoriasis.

Future preclinical studies should focus on directly evaluating the efficacy of this compound in these models to further elucidate its therapeutic potential and to define optimal dosing and treatment regimens. Such studies will be instrumental in guiding the clinical development of CXCR3 antagonists for a broad range of autoimmune and inflammatory disorders.

References

- 1. CXCR3 in T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of CXCR3 and Its Chemokine Ligands in Skin Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are CXCR3 antagonists and how do they work? [synapse.patsnap.com]

- 4. Structure basis for the modulation of CXC chemokine receptor 3 by antagonist AMG487 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemokine Receptor 5 Antagonism Causes Reduction in Joint Inflammation in a Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CXCR3 antagonist AMG487 inhibits glucocorticoid-induced tumor necrosis factor-receptor-related protein and inflammatory mediators in CD45 expressing cells in collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

- 12. frontierspartnerships.org [frontierspartnerships.org]

- 13. benchchem.com [benchchem.com]

The CXCR3 Antagonist AMG-487 in Rheumatoid Arthritis Research: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Targeting CXCR3 in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a systemic autoimmune disease characterized by chronic inflammation of the synovial joints, leading to progressive cartilage and bone destruction.[1] The pathogenesis is complex, involving a cascade of inflammatory cells, cytokines, and chemokines that create a self-perpetuating cycle of inflammation. A key process in RA is the infiltration of immune cells, particularly T lymphocytes, into the synovial tissue.[2] This cellular influx is orchestrated by chemokines and their receptors, making this axis a prime target for therapeutic intervention.

The C-X-C motif chemokine receptor 3 (CXCR3) has emerged as a significant player in this process.[3] CXCR3 is preferentially expressed on Th1-type T cells, which are pivotal in the inflammatory response in RA.[4] Its ligands—CXCL9 (Monokine induced by gamma interferon, Mig), CXCL10 (Interferon-gamma-inducible protein 10, IP-10), and CXCL11 (Interferon-inducible T-cell alpha chemoattractant, I-TAC)—are abundantly found in the rheumatoid synovium, creating a potent chemoattractant gradient that draws CXCR3-expressing cells into the joint.[3][5] This guide focuses on AMG-487, a selective antagonist of CXCR3, as a tool and potential therapeutic agent in the context of rheumatoid arthritis research.

Pharmacological Profile of this compound

This compound is an orally active and selective antagonist of the CXC chemokine receptor 3 (CXCR3).[6] It competitively inhibits the binding of the natural ligands CXCL10 and CXCL11 to CXCR3.[4][6]

| Property | Value | Source |

| Molecular Formula | C₃₂H₂₈F₃N₅O₄ | [7] |

| Molecular Weight | 603.59 g/mol | [7] |

| IC₅₀ (CXCL10 binding) | 8.0 nM | [6] |

| IC₅₀ (CXCL11 binding) | 8.2 nM | [6] |

| Solubility | Soluble to 100 mM in DMSO | [7] |

This compound has demonstrated efficacy in various preclinical models of inflammation by blocking the migration of lymphocytes.[4] However, its development has been hampered by observations of time-dependent inhibition of cytochrome P450 enzymes, which are crucial for its metabolism, leading to complex pharmacokinetic profiles in humans.[8][9]

The CXCR3 Signaling Axis in Rheumatoid Arthritis

The activation of CXCR3 by its ligands initiates a signaling cascade that is central to the chemotactic response of T cells. This process is critical for their recruitment to the inflamed synovium in rheumatoid arthritis.

Signaling Pathway Overview

Upon ligand binding, CXCR3, a G protein-coupled receptor (GPCR), undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This initiates a cascade of downstream signaling events culminating in cell migration and other effector functions.

Caption: CXCR3 signaling pathway and the inhibitory action of this compound.

Preclinical Evaluation of this compound in a Murine Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) mouse model is the most widely used and relevant preclinical model for studying rheumatoid arthritis. Several studies have utilized this model to investigate the therapeutic potential of this compound.

Quantitative Efficacy Data of this compound in the CIA Mouse Model

| Parameter | Control (CIA) | This compound Treated | P-value | Source(s) |

| Mean Arthritis Score | High | Significantly Reduced | <0.05 | [3][10] |

| Splenic Th1 Cells (%) | Increased | Significantly Decreased | <0.05 | [3] |

| Splenic Th17 Cells (%) | Increased | Significantly Decreased | <0.05 | [3][11] |

| Splenic Treg Cells (%) | Decreased | Significantly Increased | <0.05 | [3][11] |

| Synovial IL-17A mRNA | Upregulated | Significantly Downregulated | <0.05 | [3] |

| Synovial Foxp3 mRNA | Downregulated | Significantly Upregulated | <0.05 | [3] |

| Synovial NF-κB p65 Protein | Upregulated | Significantly Downregulated | <0.05 | [1] |

| Synovial TNF-α Protein | Upregulated | Significantly Downregulated | <0.05 | [1] |

These findings collectively demonstrate that this compound exerts potent anti-arthritic effects in the CIA model by modulating key immune cell populations and inflammatory mediators.[1][3][10][11]

Experimental Protocols for a Self-Validating System

To ensure the scientific integrity and reproducibility of research involving this compound, the following detailed protocols are provided.

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis and subsequent treatment with this compound.

Materials:

-

Male DBA/1J mice (8-10 weeks old)

-

Bovine type II collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Day 0: Primary Immunization:

-

Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (1:1 v/v).

-

Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

-

-

Day 21: Booster Immunization:

-

Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 v/v).

-

Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.

-

-

Day 21-41: Treatment:

-

Monitoring:

-

Monitor mice daily for the onset and severity of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw).

-

Measure paw thickness using a caliper.

-

-

Endpoint Analysis (Day 42):

-

Collect blood, spleen, and joint tissues for further analysis (histology, flow cytometry, qPCR, Western blot).

-

T-Cell Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of CXCR3-expressing T cells towards a chemoattractant.

Materials:

-

CXCR3-expressing T cells (e.g., activated primary T cells)

-

This compound

-

CXCL10 (chemoattractant)

-

Transwell migration chambers (5 µm pore size)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

Procedure:

-

Cell Preparation:

-

Label CXCR3-expressing T cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cells in assay medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.

-

-

Assay Setup:

-

Add CXCL10 (or control medium) to the lower wells of the Transwell plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

-

Quantification:

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a plate reader.

-

Calculate the percentage of migration relative to the total number of cells added.

-

Flow Cytometry Analysis of Splenic T-Cell Subsets

This protocol details the immunophenotyping of Th1, Th17, and Treg cells from the spleens of CIA mice.

Materials:

-

Spleens from CIA mice (control and this compound treated)

-

Fluorescently conjugated antibodies against CD4, T-bet (for Th1), RORγt (for Th17), and Foxp3 (for Treg).

-

Fixation/Permeabilization buffers

-

Flow cytometer

Procedure:

-

Single-Cell Suspension:

-

Prepare a single-cell suspension from the spleens by mechanical dissociation and filtration.

-

Lyse red blood cells using a suitable lysis buffer.

-

-

Surface Staining:

-

Stain the cells with an anti-CD4 antibody.

-

-

Intracellular Staining:

-

Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

-

Stain the cells with antibodies against T-bet, RORγt, and Foxp3.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the CD4+ T-cell population and analyze the percentage of cells expressing T-bet, RORγt, and Foxp3.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in RA research.

Clinical Development and Future Perspectives

While preclinical data for this compound in arthritis models were promising, its clinical development has faced challenges. A Phase IIa clinical trial of this compound in psoriasis was discontinued due to a lack of efficacy.[12] There is no readily available public information on the initiation or completion of clinical trials specifically for rheumatoid arthritis. The pharmacokinetic issues related to CYP enzyme inhibition likely posed a significant hurdle for its advancement in chronic inflammatory diseases.[8]

Despite the clinical setbacks with this compound, the CXCR3 axis remains a compelling target for the treatment of rheumatoid arthritis and other autoimmune diseases. The wealth of preclinical data, much of it generated using this compound as a tool compound, strongly supports the rationale for developing next-generation CXCR3 antagonists with improved pharmacokinetic and safety profiles. Future research in this area will likely focus on identifying novel chemical scaffolds that retain the potent CXCR3 antagonism of molecules like this compound while avoiding the metabolic liabilities that have hindered their clinical translation.

References

- 1. CXC chemokine receptor 3 antagonist AMG487 shows potent anti-arthritic effects on collagen-induced arthritis by modifying B cell inflammatory profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CXCR3 antagonist AMG487 suppresses rheumatoid arthritis pathogenesis and progression by shifting the Th17/Treg cell balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. journals.asm.org [journals.asm.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. | BioWorld [bioworld.com]

- 9. Sequential metabolism of AMG 487, a novel CXCR3 antagonist, results in formation of quinone reactive metabolites that covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Technical Guide: Interrogating Cancer Metastasis with AMG-487, a Selective CXCR3 Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for Targeting CXCR3 in Metastasis

Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of mortality in cancer patients.[1] This complex cascade is not a random process but is orchestrated by intricate signaling networks, including the chemokine axis. Chemokines and their receptors, a family of G-protein coupled receptors (GPCRs), are pivotal in directing cell migration in both physiological and pathological contexts.[2][3]

The CXCR3 receptor and its interferon-inducible ligands—CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (I-TAC)—have emerged as a critical axis in tumor progression.[2][3][4] While this axis is fundamental for recruiting anti-tumor immune cells like effector T cells and NK cells, many cancer cells hijack this system by expressing CXCR3 themselves.[2][4][5] This aberrant expression allows tumor cells to follow a chemotactic gradient of CXCR3 ligands, which are often highly expressed in metastatic target organs such as the lymph nodes and lungs, thereby promoting invasion and colonization.[6][7]

Elevated CXCR3 expression on tumor cells often correlates with poor prognosis in various cancers, including breast cancer, melanoma, and colon cancer.[7][8] This makes the CXCR3 receptor a compelling therapeutic target. To dissect and potentially inhibit this pathway, highly specific molecular tools are required. AMG-487 is a potent, selective, and orally active small-molecule antagonist of CXCR3, providing researchers with a precise instrument to investigate the role of CXCR3 signaling in cancer metastasis.[9][10][11] This guide provides a technical framework for utilizing this compound in metastasis studies, from fundamental mechanism to in-depth experimental design.

Section 1: The Molecular Target - CXCR3 Signaling

Mechanism of Action of the CXCR3 Axis

CXCR3 is a classic seven-transmembrane GPCR. Upon binding its ligands (CXCL9, CXCL10, or CXCL11), the receptor undergoes a conformational change, activating intracellular heterotrimeric G-proteins, primarily of the Gαi subtype.[12][13] This activation initiates a cascade of downstream signaling events critical for cell motility and survival:

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Promotes cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: Regulates gene expression related to proliferation and invasion.[14]

-

Calcium Mobilization: Rapid increases in intracellular calcium concentration act as a key second messenger for cytoskeletal rearrangement required for cell movement.[12][13]

It is crucial to recognize the existence of CXCR3 splice variants, primarily CXCR3-A and CXCR3-B, which can have opposing functions. CXCR3-A is generally considered pro-tumorigenic, mediating proliferation and migration, while CXCR3-B can have anti-proliferative and angiostatic effects.[2][8][12] The net effect of CXCR3 signaling in cancer is therefore context-dependent.

This compound: A Tool for Targeted Inhibition